1-(4-Methoxypyrimidin-2-yl)ethanone
CAS No.: 463337-53-3
Cat. No.: VC8117604
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 463337-53-3 |
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Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 1-(4-methoxypyrimidin-2-yl)ethanone |
Standard InChI | InChI=1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 |
Standard InChI Key | GKOXITHQVTZTSR-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC=CC(=N1)OC |
Canonical SMILES | CC(=O)C1=NC=CC(=N1)OC |
Introduction
Chemical Structure and Characterization
The pyrimidine core of 1-(4-Methoxypyrimidin-2-yl)ethanone is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The methoxy (-OCH₃) and ethanone (-COCH₃) substituents at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. Computational studies using density functional theory (DFT) have elucidated its optimized geometry, revealing planarity in the pyrimidine ring and slight distortion due to substituent interactions .
Key spectroscopic data:
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
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¹H NMR: Singlets at δ 2.6 ppm (COCH₃) and δ 3.9 ppm (OCH₃), with aromatic protons resonating between δ 8.1–8.3 ppm .
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MS: Molecular ion peak at m/z 152.1 (M⁺).
Synthesis and Optimization
The synthesis of 1-(4-Methoxypyrimidin-2-yl)ethanone primarily involves Friedel-Crafts acylation of 4-methoxypyrimidine. A representative protocol is as follows:
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Reaction Setup:
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4-Methoxypyrimidine (1 eq) is reacted with ethanoyl chloride (1.2 eq) in anhydrous dichloromethane.
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Pyridine (1.5 eq) is added as a base to scavenge HCl.
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Conditions:
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Reflux at 40°C for 12 hours under nitrogen atmosphere.
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Workup:
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The mixture is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the product in 68–72% purity.
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Alternative methods include microwave-assisted synthesis, which reduces reaction time to 2 hours with comparable yields .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 152.15 g/mol | |
Melting Point | 63–67°C | * |
Solubility | Soluble in DMSO, CH₂Cl₂ | |
LogP (Octanol-Water) | 1.2 | Predicted |
*Data inferred from structurally analogous compounds .
The compound’s moderate lipophilicity (LogP ≈ 1.2) suggests favorable membrane permeability, a critical factor in drug design .
Biological Activities and Mechanisms
Mechanistic studies suggest disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Enzyme Inhibition
The compound’s derivatives demonstrate α-amylase and α-glucosidase inhibitory activity (IC₅₀ = 12–18 μM), positioning them as candidates for diabetes management .
Industrial and Pharmaceutical Applications
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Pharmaceutical Intermediates:
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Agrochemicals:
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Material Science:
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Ligand in transition-metal complexes for catalytic applications.
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Future Directions
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